Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH features a pentapeptide backbone with specific structural modifications that confer its functional properties:
The molecular formula is C42H52N8O14, yielding a molecular weight of 892.92 g/mol. Key identifiers include:
Table 1: Chemical Identifiers of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH
Identifier Type | Value |
---|---|
CAS Number | 185698-23-1 |
Molecular Formula | C₄₂H₅₂N₈O₁₄ |
Molecular Weight | 892.92 g/mol |
MDL Number | MFCD01318850 |
IUPAC Name | (2R)-6-(2,4-Dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
The synthesis of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH emerged in the mid-1990s alongside advancements in FRET-based protease substrates. Its development was driven by the need for highly specific tools to study thimet oligopeptidase (TOP), a metalloprotease involved in neuropeptide processing. The incorporation of D-Lys(Dnp) represented a strategic innovation to circumvent rapid degradation by endogenous aminopeptidases, thereby extending the substrate’s functional half-life in biological matrices. This design capitalized on earlier observations that D-amino acids in peptide sequences conferred enzymatic resistance while maintaining recognition by target endopeptidases [3] [4].
The compound’s first commercial availability coincided with burgeoning research into peptidase roles in neurodegenerative pathways and cancer progression. Its validation as a TOP substrate (Km ≈ 18 μM) provided researchers with a reliable tool for quantifying enzyme activity in tissue homogenates and live-cell assays, overcoming limitations of chromogenic substrates that lacked sensitivity. The 1998 patent describing its synthesis methodology (linked to CAS 185698-23-1) marked a pivotal milestone, enabling standardized production for global research applications [4] [9].
Enzyme Kinetics and Protease Studies
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH serves as the gold-standard substrate for thimet oligopeptidase (EC 3.4.24.15). Cleavage occurs at the Gly-Pro bond, liberating the Mca group from Dnp quenching and generating a proportional fluorescence increase (ΔFex328/em393). This enables real-time kinetic profiling of TOP activity in physiological contexts, including synaptic vesicle preparations and cancer cell lysates. Researchers leverage this sensitivity to screen TOP inhibitors potentially relevant for pain management and oncology [5] [8] [10].
Drug Delivery and Bioconjugation
The peptide’s functional groups facilitate site-specific bioconjugation. Its Dnp moiety allows covalent attachment to carrier proteins via lysine-directed chemistry, while the Mca group provides a fluorescent tracker for cellular uptake studies. This dual functionality supports the development of targeted therapeutics, such as antibody-drug conjugates where controlled linker cleavage is essential for payload release in tumor microenvironments [3] [4] [9].
Neuroscience Research
TOP modulates neuropeptide signaling cascades affecting nociception and memory. This substrate enables spatiotemporal mapping of TOP activity in neural tissues, elucidating its role in processing neurotensin, bradykinin, and angiotensin. Studies using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH have revealed elevated TOP levels in Alzheimer’s disease models, suggesting its involvement in amyloid-β peptide metabolism [3] [9].
Table 2: Research Applications of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH
Application Domain | Research Utility | Key Findings Enabled |
---|---|---|
Enzyme Kinetics | Continuous fluorometric assay for thimet oligopeptidase | Quantified TOP inhibition kinetics by JA-2 (IC₅₀ = 0.8 nM) |
Cancer Therapeutics | Drug delivery system characterization | Validated cathepsin-triggered doxorubicin release in 3D tumor spheroids |
Neurodegeneration | TOP activity profiling in brain homogenates | Identified 3.2-fold TOP elevation in Alzheimer’s model hippocampi |
Diagnostic Assays | FRET-based detection of protease biomarkers | Detected ovarian cancer-associated proteases in serum (LOD = 0.1 pM) |
Diagnostic Assay Development
As a FRET reporter, this peptide integrates into biosensors for pathological protease detection. Its deployment in microfluidic platforms enables ultrasensitive (pM-level) diagnosis of conditions like ovarian cancer, where aberrant protease activity in serum correlates with disease progression. The Dnp group’s electron-withdrawing properties further enhance signal-to-noise ratios by minimizing background fluorescence [3] [4] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: